molecular formula C7H2ClF3N2 B580720 5-Chloro-3-(trifluoromethyl)picolinonitrile CAS No. 1214349-71-9

5-Chloro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B580720
CAS No.: 1214349-71-9
M. Wt: 206.552
InChI Key: LMNDQHSGIICWCP-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)picolinonitrile is a key fluorinated pyridine intermediate designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. The strategic incorporation of both chlorine and a trifluoromethyl group on the pyridine ring is known to impart unique physicochemical properties, enhancing biological activity and influencing the metabolic stability and lipophilicity of target molecules . In agrochemical research, this compound serves as a critical synthetic building block for developing new pesticides. Its structure is a valuable precursor in the synthesis of herbicides and insecticides, where trifluoromethylpyridine (TFMP) derivatives are recognized for their broad-spectrum efficacy and excellent plant systemic activity . Furthermore, in pharmaceutical research, TFMP-based scaffolds are of significant interest. Although direct applications for this specific compound are not detailed in the available literature, related TFMP intermediates are utilized in constructing active pharmaceutical ingredients, such as non-peptide antiviral agents . Researchers can leverage this nitrile-functionalized intermediate to construct complex molecular architectures through further functionalization, making it a versatile tool for medicinal chemistry and crop protection science.

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDQHSGIICWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741928
Record name 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-71-9
Record name 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 108-110°C under reduced pressure (30 Torr) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under inert gas at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-3-(trifluoromethyl)picolinonitrile has the molecular formula C7H2ClF3N2C_7H_2ClF_3N_2 and a molecular weight of approximately 206.55 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which enhances its electrophilicity and reactivity in chemical reactions .

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of various organic compounds. Its high reactivity allows it to participate in a range of chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the trifluoromethyl group increases the electrophilic nature of the carbon atoms, facilitating nucleophilic attacks.
  • Condensation Reactions : It has been utilized effectively in condensation reactions to form more complex molecular structures .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with amines to form amine derivatives85
CondensationWith L-tert-Leucinol71
OxidationProducing oxidized derivatives90

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical compounds. Its structural features contribute to the development of biologically active molecules targeting various diseases.

  • Androgen Receptor Modulators : Research indicates that derivatives of this compound have potential as modulators for androgen receptors, which are crucial in treating hormone-related conditions .
  • Antimicrobial Agents : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

Agricultural Chemistry

The trifluoromethyl group enhances the lipophilicity and metabolic stability of this compound, making it suitable for use in agrochemicals.

  • Pesticides : The compound has been studied for its efficacy in disrupting metabolic pathways in pests, providing an avenue for developing effective pest control agents.

Table 2: Applications in Agricultural Chemistry

Application TypeDescriptionImpact
Pesticide DevelopmentDisrupts metabolic pathways in target organismsHigh
Herbicide PotentialInvestigated for selective herbicidal activityModerate

Case Studies

  • Synthesis of Antiviral Agents : A study explored the application of this compound in synthesizing antiviral compounds, demonstrating its utility as an intermediate that enhances biological activity against viral infections.
  • Agrochemical Efficacy : Research conducted on the compound's effectiveness as a pesticide highlighted its ability to significantly reduce pest populations while maintaining low toxicity to non-target organisms, suggesting its potential for environmentally friendly pest management solutions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in substituents at the 5-position or modifications to the trifluoromethyl/nitrile groups. These variations influence electronic properties, reactivity, and applications:

Compound Name Substituents (Position) Key Features
5-Chloro-3-(trifluoromethyl)picolinonitrile Cl (5), CF₃ (3), CN (2) High reactivity for substitution (Cl), agrochemical precursor
3-(Trifluoromethyl)picolinonitrile H (5), CF₃ (3), CN (2) Lower halogen reactivity; used in ligand synthesis
5-Bromo-3-(trifluoromethyl)picolinonitrile Br (5), CF₃ (3), CN (2) Enhanced leaving group ability (Br > Cl) for coupling reactions
5-Amino-3-(trifluoromethyl)picolinonitrile NH₂ (5), CF₃ (3), CN (2) Electron-donating NH₂ group; potential pharmaceutical applications
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile NCS (5), CF₃ (3), CN (2) Reactive isothiocyanato group for thiourea synthesis

Electronic Effects :

  • The chloro substituent (5-position) enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to non-halogenated analogs like 3-(trifluoromethyl)picolinonitrile .
  • Bromo analogs exhibit greater leaving group ability but lower thermal stability (e.g., melting points ~180°C vs. 203°C for chloro derivatives) .

Physical and Thermal Properties

Melting points and solubility correlate with substituent polarity and molecular symmetry:

Compound Melting Point (°C) Solubility (Polar Solvents)
This compound 203–205 Moderate (DMF, DMSO)
5-Bromo-3-(trifluoromethyl)picolinonitrile ~180 High (THF, acetone)
5-Amino-3-(trifluoromethyl)picolinonitrile Not reported High (methanol, water)
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile 119–121 Low (non-polar solvents)

The chloro derivative’s higher melting point reflects stronger intermolecular interactions (halogen bonding) compared to bromo or isothiocyanato analogs .

Biological Activity

5-Chloro-3-(trifluoromethyl)picolinonitrile (C7H3ClF3N2) is a fluorinated organic compound that has garnered significant attention for its biological activities and applications in various fields, particularly in agriculture and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid. This reaction is carried out under inert gas conditions to prevent side reactions, with temperatures maintained around 108-110 °C under reduced pressure. The compound is classified as an organofluorine compound due to its trifluoromethyl group, which significantly influences its reactivity and biological properties.

Biological Activity

This compound exhibits a range of biological activities that make it valuable in several applications:

  • Agricultural Chemistry : The compound serves as a precursor for the fungicide fluopicolide, which is effective against various plant pathogens. Its trifluoromethyl group enhances its fungicidal properties by increasing lipophilicity and stability .
  • Catalytic Applications : It has been utilized in homogeneous catalysis, particularly in reactions involving arylboronic acids. Studies have shown that ligands derived from this compound can achieve high yields in coupling reactions when optimized with appropriate catalysts .

The biological activity of this compound can be attributed to its high electrophilicity, enhanced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. This makes it effective in facilitating various organic transformations. The compound's reactivity allows it to participate in nucleophilic substitution reactions, which are crucial for its role as a synthetic intermediate .

Case Studies

  • Fungicidal Activity : In a study assessing the efficacy of fluopicolide (derived from this compound) against Phytophthora species, results indicated significant reductions in pathogen growth at concentrations as low as 10 ppm. This underscores the compound's potential as a potent agricultural fungicide .
  • Homogeneous Catalysis : Research demonstrated that using 300 mol % ZnCl₂ as a catalyst for reactions involving this compound yielded nearly quantitative results in synthesizing complex ligands for palladium catalysis. This highlights its utility in synthetic organic chemistry .
PropertyValue
Molecular FormulaC7H3ClF3N2
Molecular Weight197.55 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Biological Activity Overview

Activity TypeDescription
FungicidalEffective against Phytophthora species
CatalyticHigh yields in aryl coupling reactions
Synthetic IntermediateUsed in various organic syntheses

Q & A

Q. What are the common synthetic routes for 5-chloro-3-(trifluoromethyl)picolinonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via sequential chlorination and trifluoromethylation of picolinonitrile derivatives. Key steps include:
  • Chlorination : Use of chlorinating agents (e.g., POCl₃ or NCS) under reflux conditions .
  • Trifluoromethylation : Introduction of the CF₃ group via radical pathways (e.g., using CF₃SO₂Na or CF₃I) under visible light or thermal activation .
    Optimization strategies:
  • Temperature control (60–120°C) to minimize side reactions.
  • Catalytic systems (e.g., CuI or Ru-based catalysts) to enhance regioselectivity .
  • Purification via column chromatography or crystallization for >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~110 ppm for nitrile carbon, δ ~125 ppm for CF₃ in ¹³C NMR) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 221.0) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, though limited by crystal growth challenges .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Scaffold for Antagonists : Serves as a core structure for androgen receptor antagonists (e.g., hydantoin derivatives with IC₅₀ values <100 nM) .
  • Bioisosteric Replacement : The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability .
  • Fragment-Based Drug Design : Used in combinatorial libraries for high-throughput screening against kinase targets .

Q. How does the solubility profile of this compound influence its experimental handling?

  • Methodological Answer :
  • Solubility : Low aqueous solubility (<1 mg/mL) due to the hydrophobic CF₃ group. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the binding interactions of derivatives of this compound with biological targets?

  • Methodological Answer :
  • Software : Use AutoDock Vina for docking simulations. Set grid boxes to cover active sites (e.g., 25 ų for kinase domains) .
  • Scoring Function : Prioritize binding poses with favorable van der Waals interactions between CF₃/Cl groups and hydrophobic pockets .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays (e.g., AR binding assays) .

Q. What strategies address contradictions in bioactivity data across different studies involving this compound?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., enzalutamide for AR antagonism) .
  • Metabolic Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray or 2D NMR to rule out regioisomeric impurities .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically replace Cl or CF₃ with bioisosteres (e.g., Br, OCF₃) and measure changes in potency .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data to predict activity of novel analogs .
  • In Vitro/In Vivo Correlation : Compare SAR trends across cell-based assays (e.g., LNCaP cells) and xenograft models .

Q. What are the key challenges in managing byproducts during large-scale synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproduct Identification : Use GC-MS or preparative HPLC to detect chlorinated dimers or decyanated intermediates .
  • Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer, reducing side reactions .
  • Catalyst Recycling : Employ immobilized catalysts (e.g., Pd/C) to minimize metal contamination .

Q. How do steric and electronic effects of the CF₃ and Cl groups influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing CF₃ group directs electrophilic substitution to the para position, while Cl acts as a mild ortho/para director .
  • Steric Hindrance : Use bulky reagents (e.g., tert-butoxycarbonyl) to block undesired sites during coupling reactions .
  • Computational Modeling : DFT calculations (e.g., Mulliken charges) predict reactive sites for Suzuki-Miyaura couplings .

Q. What advanced techniques are recommended for studying degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hr) and monitor via UPLC-PDA .
  • Isolation of Degradants : Use preparative TLC or HPLC to collect degradation products for structural elucidation .
  • Mechanistic Insights : Apply Arrhenius plots to predict shelf-life under accelerated storage conditions .

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